tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate
Description
tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate is a complex organic compound that features a tert-butyl group, a difluorocyclopropyl moiety, and a piperazine ring
Properties
IUPAC Name |
tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3O4/c1-11(2,3)22-10(21)17-12(7-13(12,14)15)9(20)18-5-4-16-8(19)6-18/h4-7H2,1-3H3,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJMNLYJRUJFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the difluorocyclopropyl moiety, the introduction of the piperazine ring, and the final coupling with the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl moiety and piperazine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and difluorocyclopropyl-containing molecules. Examples include:
- tert-Butyl 3-oxopiperazine-1-carboxylate
- 2,2-Difluorocyclopropylamine derivatives
Uniqueness
tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and make it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
